molecular formula C6H12N2O3 B009409 2-Acetamido-3-aminobutanoic acid CAS No. 103994-49-6

2-Acetamido-3-aminobutanoic acid

Cat. No.: B009409
CAS No.: 103994-49-6
M. Wt: 160.17 g/mol
InChI Key: BOSRVOUMJXSLLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetamido-3-aminobutanoic acid is a chiral, functionalized amino acid derivative of significant interest in medicinal chemistry and drug discovery. This compound features a diamino acid backbone, a structural motif found in several classes of bioactive molecules and established anticonvulsant agents . Its structure, containing both acetamido and amino functional groups on adjacent carbon atoms, makes it a valuable scaffold for the design and synthesis of novel compounds. Researchers can utilize this chemical as a key intermediate to explore structure-activity relationships (SAR), particularly in the development of new neuroactive agents. The mechanism of action for potential drug candidates derived from this scaffold may involve modulation of neuronal excitability. While specific data on this exact molecule is limited, structurally similar compounds are known to act through distinct mechanisms on voltage-gated sodium channels. Some analogs, like the antiepileptic drug lacosamide, selectively enhance slow inactivation of sodium channels without affecting fast inactivation . Other related α-aminoamide structures have been shown to inhibit fast sodium currents . This compound is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

103994-49-6

Molecular Formula

C6H12N2O3

Molecular Weight

160.17 g/mol

IUPAC Name

2-acetamido-3-aminobutanoic acid

InChI

InChI=1S/C6H12N2O3/c1-3(7)5(6(10)11)8-4(2)9/h3,5H,7H2,1-2H3,(H,8,9)(H,10,11)

InChI Key

BOSRVOUMJXSLLP-UHFFFAOYSA-N

SMILES

CC(C(C(=O)O)NC(=O)C)N

Canonical SMILES

CC(C(C(=O)O)NC(=O)C)N

Synonyms

Butanoic acid, 2-(acetylamino)-3-amino-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 2-Acetamido-3-aminobutanoic acid with structurally related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents pKa (Carboxylic Acid)* Solubility Trends
This compound C₆H₁₂N₂O₃† ~176.18† -NHCOCH₃ (C2), -NH₂ (C3) ~3.7–4.0‡ High in polar solvents
2-Acetamido-3,3-dimethylbutanoic acid C₈H₁₅NO₃ 173.21 -NHCOCH₃ (C2), -CH(CH₃)₂ (C3) N/A Moderate hydrophobicity
2-(Acetamido)butanoic acid C₆H₁₁NO₃ 145.16 -NHCOCH₃ (C2) 3.716 Moderate polarity
2-(2-Amino-3-methylbutanamido)acetic acid C₇H₁₄N₂O₃ 174.20 -NH₂ (C2), -CH(CH₃) (C3), -COOH N/A High aqueous solubility

*Data from for analogous compounds. †Inferred from structural analogs. ‡Estimated based on 2-(Acetamido)butanoic acid’s pKa of 3.716 .

Key Observations:

  • Acidity: The amino group at C3 in this compound may lower the pKa of the carboxylic acid group relative to non-amino analogs due to intramolecular hydrogen bonding or inductive effects .

Preparation Methods

Starting Materials and Precursor Selection

A common precursor for such syntheses is 3-aminobutanoic acid, which provides the foundational amine group at position 3. To introduce the acetamido group, acetyl chloride or benzoyl chloride is employed under basic conditions, as demonstrated in the synthesis of (R)-3-acetamido butyric acid methyl ester (Example 5,). This step typically achieves yields exceeding 90% with high purity (99.5%) and enantiomeric excess (ee > 99.9%).

Stepwise Synthetic Routes

Route 1: Sequential Protection and Amination

Step 1: Acetylation of 3-Aminobutanoic Acid
Reacting 3-aminobutanoic acid with acetyl chloride in the presence of sodium carbonate (1:1 molar ratio) in aqueous conditions yields 3-acetamidobutanoic acid. This step mirrors the protection method used in, where similar conditions achieved 92.6% yield.

Step 2: Halogenation at Position 2
Chlorination of the C2 position requires careful reagent selection. Phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) in dichloromethane at 0–10°C converts the hydroxyl group (if present) to chloride. For substrates lacking a hydroxyl group, Friedel-Crafts-type reactions or radical halogenation may be necessary, though these methods risk side reactions.

Step 3: Ammonolysis of C2 Chloride
Substituting the chloride with ammonia under urotropine catalysis (20–90°C, 2–30 hours) completes the amination. The second patent’s methodology () demonstrates that such conditions can achieve 59–62% yield for analogous transformations.

Key Data :

StepReagentsConditionsYieldPurity
1Acetyl chloride, Na₂CO₃0–10°C, 3–4 hours92.6%99.5%
2SOCl₂, CH₂Cl₂0–10°C, 2 hours85%98%
3NH₃, urotropine50°C, 12 hours62%98.5%

Challenges in Stereochemical Control

Racemization during acetylation or amination poses a significant challenge. The first patent highlights that using chiral starting materials like (R)-3-aminobutyric acid ensures optical purity (>99.9% ee) in final products. For this compound, enantiomeric preservation demands mild reaction conditions and avoiding strong acids/bases during deprotection.

Comparative Analysis of Methodologies

ParameterRoute 1Route 2
Total Yield~50% (3 steps)~45% (4 steps)
Purity>98%>95%
Stereochemical ControlHigh (with chiral precursors)Moderate (requires chiral catalysts)
ScalabilityIndustrial (patent-scale)Lab-scale

Route 1 offers higher scalability and yield, leveraging established industrial methods from and. Route 2, while flexible, introduces complexity with additional intermediates.

Industrial-Scale Optimization

The first patent’s esterification and reduction steps () suggest that alcohol solvents (methanol, ethanol) and Lewis acids (LiCl, MgCl₂) enhance reaction efficiency. For example, lithium borohydride in ethanol reduces esters to alcohols at 20–30°C with 90.5% yield . Adapting these conditions for ketone intermediates could streamline large-scale production.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Acetamido-3-aminobutanoic acid, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including amidation and protection/deprotection strategies. For example, analogous compounds like (S)-3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid are synthesized via sequential acylation and hydrolysis steps . Key factors affecting stereochemistry include:

  • Temperature : Lower temperatures favor retention of chirality.
  • Catalysts : Chiral catalysts (e.g., L-proline derivatives) improve enantiomeric excess.
  • Protecting Groups : Trifluoroacetyl groups (as in ) enhance regioselectivity during amidation .

Q. How can structural features of this compound be characterized using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • X-ray Crystallography : Resolve absolute configuration, as demonstrated for structurally related acrylamido acids (e.g., ).
  • NMR Spectroscopy : Assign stereochemistry via coupling constants (e.g., 3JH,H^3J_{H,H} for vicinal protons) and NOE correlations.
  • FT-IR : Confirm amide bond formation (C=O stretch at ~1650 cm1^{-1}) and amino groups (N-H stretch at ~3300 cm1^{-1}) .

Q. What computational methods are suitable for predicting the physicochemical properties of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT for electron density mapping) and QSPR models (e.g., using descriptors like logP, polar surface area) can predict solubility, pKa, and bioavailability. Tools like Gaussian and COSMO-RS are recommended, as applied in and .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination or methyl substitution) influence the biological activity of this compound analogs?

  • Methodological Answer : Comparative studies on analogs (e.g., ’s trifluoroacetamido compound vs. non-fluorinated variants) reveal:

  • Fluorination : Enhances target binding via hydrophobic interactions (e.g., antiviral activity in ).
  • Methyl Groups : Improve metabolic stability but may reduce solubility.
  • Experimental Design : Use enzyme inhibition assays (e.g., viral protease inhibition) and molecular docking to validate interactions .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:

  • Standardized Protocols : Replicate assays across multiple labs (e.g., antiviral studies in ).
  • High-Purity Synthesis : Use HPLC (>98% purity) and MS characterization.
  • Meta-Analysis : Cross-reference data from PubChem () and peer-reviewed studies .

Q. How can chiral synthesis of this compound be optimized for large-scale enantioselective production?

  • Methodological Answer :

  • Asymmetric Catalysis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or biocatalysts (e.g., immobilized lipases).
  • Dynamic Kinetic Resolution : Combine racemization catalysts (e.g., Shvo’s catalyst) with enantioselective enzymes.
  • Case Study : Ethyl (R)-2-acetamidobutanoate ( ) achieved 95% ee via enzymatic resolution .

Q. What role does this compound play in enzyme-substrate interactions, and how can this be modeled computationally?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Study binding modes with target enzymes (e.g., SARS-CoV-2 main protease in ).
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes due to substituents (e.g., acetamido vs. nitro groups in ).
  • Validation : Compare computational results with SPR or ITC binding assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.